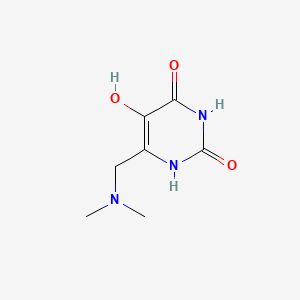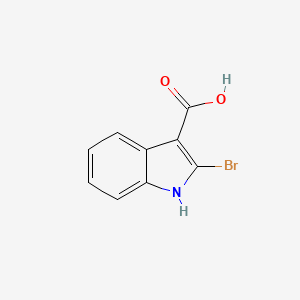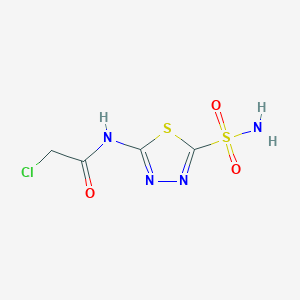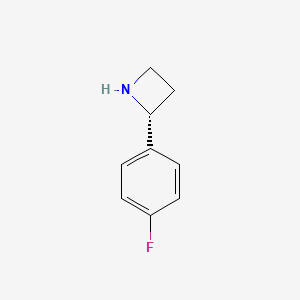![molecular formula C17H25BFNO4S B12934437 4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B12934437.png)
4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide is a complex organic compound that features a unique combination of fluorine, boron, and sulfur atoms within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide typically involves a multi-step process. One common method includes the following steps:
Formation of the Boronic Ester: The initial step involves the reaction of 2-fluoro-4-bromobenzyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester intermediate.
Nucleophilic Substitution: The boronic ester is then subjected to a nucleophilic substitution reaction with thiomorpholine 1,1-dioxide under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure high-quality production.
化学反应分析
Types of Reactions
4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydride and various alkyl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
科学研究应用
4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: It is used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable bonds with other elements.
作用机制
The mechanism by which 4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide exerts its effects involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with carbon, while the boron atom allows for unique reactivity in cross-coupling reactions. The sulfur-containing thiomorpholine moiety contributes to the compound’s stability and reactivity, enabling it to participate in various biochemical pathways.
相似化合物的比较
Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound shares a similar boronic ester structure but differs in its aromatic ring and substituents.
N-(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Another boronic ester derivative with applications in organic synthesis.
Uniqueness
4-[2-Fluoro-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide is unique due to its combination of fluorine, boron, and sulfur atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C17H25BFNO4S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC 名称 |
4-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-1,4-thiazinane 1,1-dioxide |
InChI |
InChI=1S/C17H25BFNO4S/c1-16(2)17(3,4)24-18(23-16)14-6-5-13(15(19)11-14)12-20-7-9-25(21,22)10-8-20/h5-6,11H,7-10,12H2,1-4H3 |
InChI 键 |
QSPZNPFCXCTJDT-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCS(=O)(=O)CC3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)





![6-Chloro-2-cyclopentyl-9-[2-(3-methoxyphenyl)ethyl]-9H-purine](/img/structure/B12934392.png)

![2-(Pyrrolidin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12934399.png)
![4,5-Difluoro-2-[(1H-1,2,3-triazol-1-yl)methyl]aniline](/img/structure/B12934402.png)
![3-Nitro-2-[(4-nitrophenyl)sulfanyl]imidazo[1,2-a]pyridine](/img/structure/B12934411.png)
![N-Methyl-2-[(2-oxo-2,3-dihydro-1H-indol-6-yl)sulfanyl]benzamide](/img/structure/B12934413.png)

![Imidazo[4,5-d]imidazole, 1,3,4,6-tetraacetyloctahydro-](/img/structure/B12934440.png)
